Cas no 2229080-87-7 (5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one)
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one
- 2229080-87-7
- EN300-1783030
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- Inchi: 1S/C5H5N3O2S/c9-5-6-1-4(10-5)3-2-11-8-7-3/h2,4H,1H2,(H,6,9)
- InChI Key: XOEUHFGGCGIPGA-UHFFFAOYSA-N
- SMILES: S1C=C(C2CNC(=O)O2)N=N1
Computed Properties
- Exact Mass: 171.01024758g/mol
- Monoisotopic Mass: 171.01024758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 92.4Ų
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1783030-1g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 1g |
$1429.0 | 2023-09-19 | ||
| Enamine | EN300-1783030-5g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 5g |
$4143.0 | 2023-09-19 | ||
| Enamine | EN300-1783030-10g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 10g |
$6144.0 | 2023-09-19 | ||
| Enamine | EN300-1783030-0.05g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 0.05g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1783030-0.1g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 0.1g |
$1257.0 | 2023-09-19 | ||
| Enamine | EN300-1783030-0.25g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 0.25g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1783030-0.5g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 0.5g |
$1372.0 | 2023-09-19 | ||
| Enamine | EN300-1783030-1.0g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 1g |
$1429.0 | 2023-05-23 | ||
| Enamine | EN300-1783030-2.5g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 2.5g |
$2800.0 | 2023-09-19 | ||
| Enamine | EN300-1783030-5.0g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 5g |
$4143.0 | 2023-05-23 |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one Related Literature
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one
5-(1,2,3-Thiadiazol-4-yl)-1,3-Oxazolidin-2-one: A Comprehensive Overview
The compound 5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one, identified by the CAS number 2229080-87-7, is a heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and its ability to participate in diverse chemical reactions.
The synthesis of 5-(1,2,3-thiadiazol-4-yl)-1,3-Oxazolidinone involves a series of carefully optimized steps to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled researchers to explore more efficient pathways for its production, leveraging both traditional organic synthesis techniques and modern catalytic systems.
One of the most notable applications of this compound lies in its role as an intermediate in the synthesis of bioactive molecules. The incorporation of the thiadiazole ring into the oxazolidinone framework imparts unique electronic properties that make it an attractive candidate for drug discovery programs targeting various therapeutic areas such as oncology and infectious diseases.
Recent studies have highlighted the potential of 5-(1,2,3-thiadiazol-4-YL)-OXAZOLIDINONE in materials science as well. Its ability to form stable coordination complexes with transition metals has opened new avenues for its use in catalysis and as a building block for advanced materials.
In terms of chemical stability and reactivity, this compound exhibits remarkable thermal stability under standard conditions while remaining highly reactive towards nucleophilic attack due to the electron-deficient nature of the thiadiazole ring. These properties make it a versatile tool in organic synthesis.
The latest research on this compound has focused on its application in asymmetric catalysis and enantioselective synthesis processes. By incorporating chiral auxiliaries or using chiral catalysts during its synthesis, researchers have been able to achieve high levels of enantioselectivity in key transformations.
In conclusion, the compound 5-(1,2,3-thiadiazol-YL)-OXAZOLIDINONE continues to be a subject of intense research interest due to its versatile chemistry and wide-ranging applications across multiple disciplines.
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